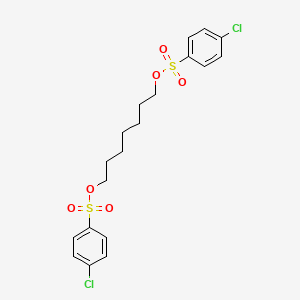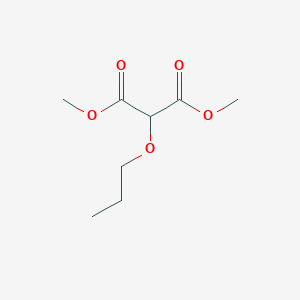
Dimethyl propoxypropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl propoxypropanedioate, also known as dimethyl 1,3-propanedioate, is an organic compound with the molecular formula C7H12O5. It is a diester derived from propanedioic acid (malonic acid) and is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl propoxypropanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
HOOC-CH2-COOH+2CH3OH→CH3OOC-CH2-COOCH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Dimethyl propoxypropanedioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products:
Substitution: Depending on the nucleophile, products can vary widely.
Reduction: The major product is 1,3-propanediol.
Hydrolysis: The major product is propanedioic acid.
科学的研究の応用
Dimethyl propoxypropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of dimethyl propoxypropanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. Its reactivity is primarily due to the presence of ester groups, which can participate in nucleophilic substitution, reduction, and hydrolysis reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.
類似化合物との比較
Dimethyl malonate: Similar structure but lacks the propoxy group.
Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl succinate: Similar ester functionality but with a different carbon backbone.
Uniqueness: Dimethyl propoxypropanedioate is unique due to the presence of the propoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.
特性
CAS番号 |
5018-35-9 |
|---|---|
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC名 |
dimethyl 2-propoxypropanedioate |
InChI |
InChI=1S/C8H14O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |
InChIキー |
XBIALNHVSMBJFX-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


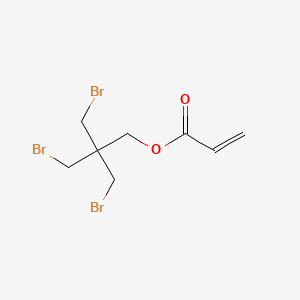
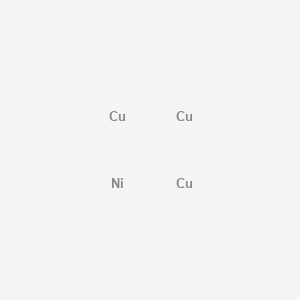
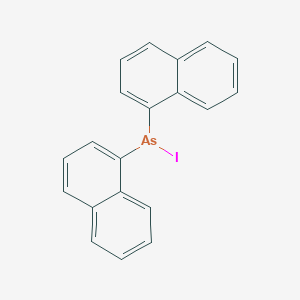
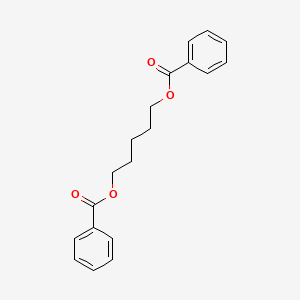
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

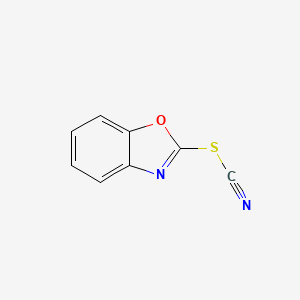
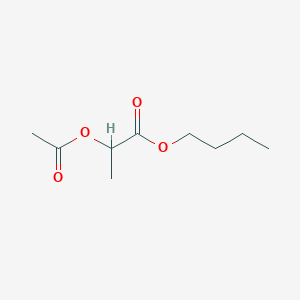
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

